molecular formula C24H20N4O6 B2868850 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1112313-61-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2868850
CAS No.: 1112313-61-7
M. Wt: 460.446
InChI Key: DQVYDNGELMKCON-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a heterocyclic compound featuring a 1,4-benzodioxin core linked to a 1,2,4-oxadiazolyl-substituted dihydropyridinone moiety via an acetamide bridge.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O6/c1-31-18-6-2-15(3-7-18)23-26-24(34-27-23)16-4-9-22(30)28(13-16)14-21(29)25-17-5-8-19-20(12-17)33-11-10-32-19/h2-9,12-13H,10-11,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVYDNGELMKCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has shown to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes. These enzymes play crucial roles in various biochemical reactions, including neurotransmission and inflammation, respectively. The interaction between the compound and these enzymes could potentially influence these biochemical processes.

Molecular Mechanism

Given its inhibitory effects on cholinestrases and lipoxygenase enzymes, it may exert its effects at the molecular level through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex compound that has attracted attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on available literature.

Synthesis and Structural Characteristics

The compound can be synthesized through various chemical reactions involving the benzodioxane moiety and acetamide derivatives. The synthesis typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin with suitable acetamide derivatives under specific conditions to yield the target compound. The structural formula can be represented as follows:

C24H26N4O8S\text{C}_{24}\text{H}_{26}\text{N}_4\text{O}_8\text{S}

Enzyme Inhibition

Research indicates that compounds containing the benzodioxane structure exhibit significant enzyme inhibitory activities. A study highlighted the enzyme inhibitory potential of related sulfonamides against α-glucosidase and acetylcholinesterase (AChE). The synthesized compounds demonstrated substantial inhibitory effects on yeast α-glucosidase while showing weaker inhibition against AChE. This suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD) .

Antitumor Activity

Compounds with a benzodioxane moiety have also been noted for their antitumor properties. Some derivatives have shown promising broad-spectrum antitumor activity compared to conventional anticancer drugs. The mechanism often involves the induction of apoptosis in cancer cells through various pathways .

Neuroprotective Effects

The neuroprotective potential of related compounds has been investigated, particularly their ability to inhibit neuroinflammatory responses. For instance, certain derivatives have been shown to suppress NF-kappaB activation in RAW 264 cells, indicating a reduction in pro-inflammatory cytokine production . This could be beneficial for treating neurodegenerative diseases.

Case Study: In Vitro Enzyme Inhibition

In a recent study, several derivatives of N-(2,3-dihydrobenzo[1,4]dioxin) were synthesized and tested for their enzyme inhibition capabilities. The results indicated that most compounds exhibited effective inhibition against α-glucosidase with IC50 values ranging from 10 to 30 µM. The findings suggest that these compounds could serve as lead candidates for further development in diabetes management .

CompoundIC50 (µM)Target Enzyme
Compound A15α-glucosidase
Compound B25AChE
Compound C12Lipoxygenase

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of these compounds towards their target enzymes. Docking simulations indicated favorable interactions between the synthesized compounds and the active sites of α-glucosidase and AChE, supporting their potential as enzyme inhibitors .

Comparison with Similar Compounds

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()

  • Key Differences: Replaces the oxadiazole-dihydropyridinone unit with a triazolylsulfanyl group.
  • Impact : The triazole introduces sulfur, which may improve metabolic stability compared to oxadiazoles. The pyridinyl substituent could enhance π-π stacking interactions with biological targets .

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide ()

  • Key Differences: Features an isoquinolinyloxy group instead of the oxadiazole-dihydropyridinone system.
  • The 2-methylphenyl group may alter steric hindrance .

Analogues with Oxadiazole Heterocycles

(Substituted-phenyl-1,2,4-oxadiazol-5-yl) Methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate Derivatives ()

  • Key Differences : Benzoxazine core instead of benzodioxin and ester linkage instead of acetamide.
  • Impact : The benzoxazine’s oxygen and nitrogen atoms may confer different electronic properties. The ester group could reduce metabolic stability compared to the acetamide .
  • Synthesis : Prepared via cesium carbonate-mediated coupling in DMF, yielding 65–80% .

Analogues with Pyridine/Pyrimidine Components

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine ()

  • Key Differences: Contains a pyridin-3-amine group and dimethylaminomethylphenyl substituent.
  • The methoxy group on pyridine may modulate electron density .
  • Molecular Weight : 391.46 g/mol (lower than the target compound due to simpler substituents) .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 1,4-Benzodioxin 4-Methoxyphenyl-oxadiazole, dihydropyridinone Not provided High lipophilicity; potential for hydrogen bonding
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,4-Benzodioxin Triazolylsulfanyl, pyridinyl Not provided Enhanced metabolic stability; possible π-π interactions
(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate Benzoxazine Oxadiazole, ester ~350–400 (estimated) Moderate yields (65–80%); ester linkage may reduce stability
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine 1,4-Benzodioxin Pyridin-3-amine, dimethylaminomethyl 391.46 Improved solubility; unverified medical applications

Research Findings and Implications

  • Synthetic Strategies: The target compound’s oxadiazole and dihydropyridinone groups likely require multi-step synthesis, analogous to methods in and , but with modifications for the benzodioxin core .
  • Structure-Activity Relationships (SAR) : The 4-methoxyphenyl group on the oxadiazole may enhance target affinity compared to simpler phenyl substituents, as seen in benzoxazine derivatives .
  • Pharmacokinetics : Compared to triazole-containing analogues (), the target compound’s oxadiazole group might confer faster metabolic clearance but stronger hydrogen-bonding interactions .

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